14-Hydroxymorphine-6-one
Overview
Description
14-Hydroxymorphine-6-one is a derivative of morphine, a well-known opioid analgesic. This compound is part of the morphinan class of alkaloids, which are characterized by their potent analgesic properties. The structural modifications at positions 14 and 6 of the morphine molecule result in unique pharmacological properties that make this compound an important compound in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 14-Hydroxymorphine-6-one typically involves the selective oxidation of morphine derivatives. One common method includes the use of cobalt (II) oxidants to achieve the desired hydroxylation at the 14th position . Another approach involves the electrochemical N-demethylation of 14-hydroxy morphinans, which provides a sustainable route to obtain the compound .
Industrial Production Methods: Industrial production of this compound often employs large-scale oxidation processes using hazardous chemicals like cyanogen bromide or chloroformates. recent advancements have introduced more environmentally friendly methods, such as palladium-catalyzed and photochemical aerobic oxidations .
Chemical Reactions Analysis
Types of Reactions: 14-Hydroxymorphine-6-one undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups, altering its pharmacological properties.
Substitution: Substitution reactions at the nitrogen or hydroxyl groups can lead to the formation of new analogs with distinct activities.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include cobalt (II) oxidants and peroxides.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Alkyl halides are commonly employed in substitution reactions
Major Products Formed: The major products formed from these reactions include various opioid antagonists and agonists, such as naloxone and naltrexone, which are crucial in the treatment of opioid overdose .
Scientific Research Applications
14-Hydroxymorphine-6-one has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various opioid derivatives.
Biology: The compound is studied for its interactions with opioid receptors and its effects on cellular signaling pathways.
Medicine: It serves as a basis for developing new analgesics with improved efficacy and reduced side effects.
Industry: The compound is utilized in the production of opioid antagonists, which are essential in managing opioid addiction and overdose
Mechanism of Action
14-Hydroxymorphine-6-one exerts its effects primarily through its interaction with opioid receptors, particularly the mu-opioid receptor. The compound binds to these receptors, leading to the activation of intracellular signaling pathways that result in analgesia. The presence of the hydroxyl group at position 14 enhances its binding affinity and selectivity for the mu-opioid receptor .
Comparison with Similar Compounds
Morphine: The parent compound with potent analgesic properties.
Oxymorphone: A derivative with a carbonyl group at position 6, known for its high potency.
Naloxone: An opioid antagonist used to reverse opioid overdose.
Naltrexone: Another opioid antagonist with a longer duration of action
Uniqueness: 14-Hydroxymorphine-6-one is unique due to its structural modifications at positions 14 and 6, which confer distinct pharmacological properties. These modifications enhance its binding affinity and selectivity for opioid receptors, making it a valuable compound in the development of new analgesics and opioid antagonists .
Properties
IUPAC Name |
(4R,4aS,7aR,12bS)-4a,9-dihydroxy-3-methyl-2,4,7a,13-tetrahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO4/c1-18-7-6-16-13-9-2-3-10(19)14(13)22-15(16)11(20)4-5-17(16,21)12(18)8-9/h2-5,12,15,19,21H,6-8H2,1H3/t12-,15+,16+,17-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFNHLTBRAFJQER-ISWURRPUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC23C4C(=O)C=CC2(C1CC5=C3C(=C(C=C5)O)O4)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CC[C@]23[C@@H]4C(=O)C=C[C@]2([C@H]1CC5=C3C(=C(C=C5)O)O4)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
41135-98-2 | |
Record name | (5α)-7,8-Didehydro-4,5-epoxy-3,14-dihydroxy-17-methylmorphinan-6-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=41135-98-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 14-Hydroxymorphine-6-one | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041135982 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 14-hydroxymorphine-6-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.198 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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